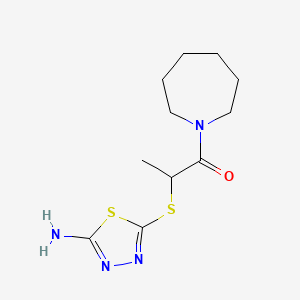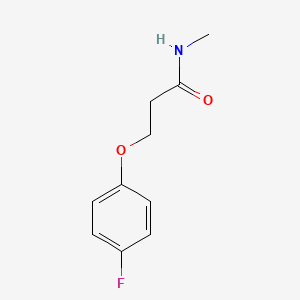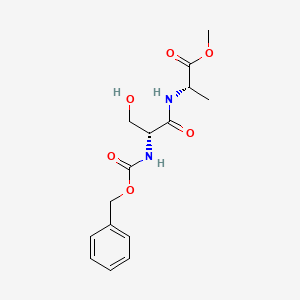
Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate is a compound that belongs to the class of esters It is characterized by the presence of a benzyloxycarbonyl group, which is often used as a protecting group in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate typically involves the esterification of D-serine and L-alanine with benzyloxycarbonyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:
Starting Materials: D-serine, L-alanine, benzyloxycarbonyl chloride, and triethylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Procedure: D-serine and L-alanine are first dissolved in the solvent, followed by the addition of triethylamine. Benzyloxycarbonyl chloride is then added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors. The product is purified using techniques such as distillation and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate has several applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate involves the protection of amino groups in peptides and proteins. The benzyloxycarbonyl group forms a stable bond with the amino group, preventing it from participating in unwanted reactions. This protection is crucial in multi-step synthesis processes where selective reactions are required.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl ((benzyloxy)carbonyl)-L-seryl-L-alaninate: Similar structure but with L-serine instead of D-serine.
Methyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate: Similar structure but with D-alanine instead of L-alanine.
Ethyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate is unique due to its specific stereochemistry and the presence of both D-serine and L-alanine. This specific configuration can influence its reactivity and interactions with biological molecules, making it valuable in certain research and industrial applications.
Propriétés
Formule moléculaire |
C15H20N2O6 |
|---|---|
Poids moléculaire |
324.33 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C15H20N2O6/c1-10(14(20)22-2)16-13(19)12(8-18)17-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12,18H,8-9H2,1-2H3,(H,16,19)(H,17,21)/t10-,12+/m0/s1 |
Clé InChI |
QWGCABODXPAQFR-CMPLNLGQSA-N |
SMILES isomérique |
C[C@@H](C(=O)OC)NC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


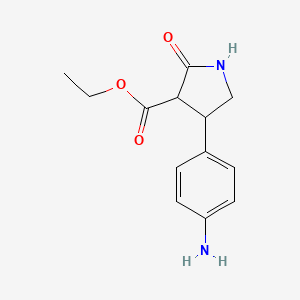
![(1R,1'R)-((S)-[1,1'-Binaphthalene]-2,2'-diyl)bis(phenylmethanol)](/img/structure/B14891981.png)
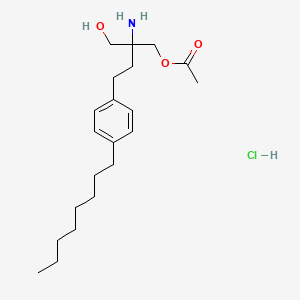
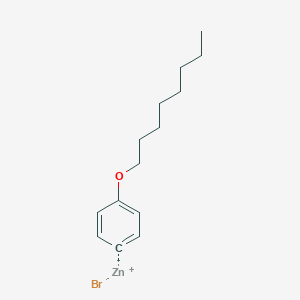

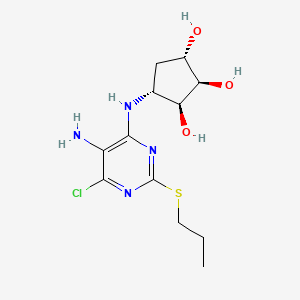


![6-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14892008.png)
![(3aS,7aR)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14892017.png)
![4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14892023.png)

